![molecular formula C28H19N3O6 B3457562 N-(4-hydroxyphenyl)-2-(3-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3457562.png)
N-(4-hydroxyphenyl)-2-(3-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-(4-hydroxyphenyl)-2-(3-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C28H19N3O6 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-hydroxyphenyl)-2-(3-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide is 493.12738533 g/mol and the complexity rating of the compound is 879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-hydroxyphenyl)-2-(3-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxyphenyl)-2-(3-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes and Derivative Compounds : Reddy, Kumari, and Dubey (2013) developed a process for preparing water-soluble, potential analgesic compounds, including derivatives of the mentioned compound. They established two synthetic routes, highlighting its versatility in pharmaceutical synthesis (Reddy, Kumari, & Dubey, 2013).
Structural and Mesophase Characterization : Dubey et al. (2018) investigated mesogenic Schiff-bases related to this compound. They examined their molecular structures and thermal behavior, which is significant for materials science applications (Dubey et al., 2018).
Fluorescence Binding Studies : Meng et al. (2012) synthesized novel derivatives and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This highlights its potential in biochemical and analytical applications (Meng et al., 2012).
Environmental and Green Chemistry
- Green Synthesis Approaches : Reddy, Ramana Reddy, and Dubey (2014) focused on environmentally friendly syntheses of compounds similar to the target compound. Their study emphasizes the importance of sustainable practices in chemical synthesis (Reddy, Ramana Reddy, & Dubey, 2014).
Applications in Pharmacology and Drug Design
- Pharmacokinetic Modeling : Pierrillas et al. (2019) developed a translational approach using physiologically based pharmacokinetic modeling for a compound structurally related to the target. This research is crucial for predicting human plasma concentrations in drug development (Pierrillas et al., 2019).
Molecular Interaction Studies
- Supramolecular Effects and Structure Analysis : Haller et al. (2017) analyzed the structure of a related compound, examining its intramolecular hydrogen bonding and molecular geometry. This study provides insights into the compound's potential in molecular interaction studies (Haller et al., 2017).
properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-[3-[(4-hydroxyphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c32-21-9-5-18(6-10-21)29-25(34)16-2-1-3-20(14-16)31-27(36)23-13-4-17(15-24(23)28(31)37)26(35)30-19-7-11-22(33)12-8-19/h1-15,32-33H,(H,29,34)(H,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZZSIIWICZIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)O)C(=O)NC5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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